molecular formula C37H26N4O12 B575110 Caged fluorescein maleimide* CAS No. 167776-24-1

Caged fluorescein maleimide*

Cat. No.: B575110
CAS No.: 167776-24-1
M. Wt: 718.631
InChI Key: ZCVMMLGSUDDYSY-DVRIZHICSA-N
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Description

Caged fluorescein maleimide is a photoactivatable fluorescent dye that remains non-fluorescent until it is exposed to ultraviolet light. Upon exposure, it releases fluorescein, a highly fluorescent compound. This property makes caged fluorescein maleimide a valuable tool in various scientific fields, particularly in studying dynamic biological processes with high spatial and temporal resolution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of caged fluorescein maleimide typically involves the conjugation of fluorescein with a maleimide group through a photolabile protecting group. One common method includes the use of nitroveratryl oxycarbonyl chloride (NVOC-Cl) to protect the amino group of fluorescein, followed by the reaction with maleimide . The reaction conditions often involve mild temperatures and neutral pH to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of caged fluorescein maleimide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time. The final product is purified using techniques such as chromatography to remove any impurities .

Comparison with Similar Compounds

Caged fluorescein maleimide is unique due to its combination of photoactivatable properties and thiol-reactive maleimide group. Similar compounds include:

Caged fluorescein maleimide stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many applications .

Properties

IUPAC Name

(2-nitrophenyl)methyl 2-[[2-(2,5-dioxopyrrol-1-yl)acetyl]-[(E)-2-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyethylideneamino]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H26N4O12/c42-23-9-11-27-30(17-23)52-31-18-24(10-12-28(31)37(27)26-7-3-2-6-25(26)36(47)53-37)50-16-15-38-40(34(45)19-39-32(43)13-14-33(39)44)20-35(46)51-21-22-5-1-4-8-29(22)41(48)49/h1-15,17-18,42H,16,19-21H2/b38-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVMMLGSUDDYSY-DVRIZHICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)N=CCOC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC(=O)CN(C(=O)CN2C(=O)C=CC2=O)/N=C/COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)O)C7=CC=CC=C7C(=O)O5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H26N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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